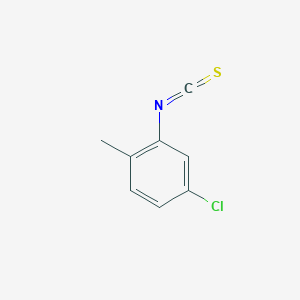

5-Chloro-2-methylphenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134677. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-isothiocyanato-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBDGAPNWNWUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172832 | |

| Record name | Isothiocyanic acid, 5-chloro-o-tolyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19241-36-2 | |

| Record name | 4-Chloro-2-isothiocyanato-1-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19241-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-o-tolyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19241-36-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isothiocyanic acid, 5-chloro-o-tolyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-methylphenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Chloro-o-tolyl isothiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ2Z26D9ZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of 5-Chloro-2-methylphenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-2-methylphenyl isothiocyanate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details a plausible synthetic route, outlines standard characterization methodologies, and presents relevant data in a structured format for ease of reference.

Introduction

This compound (C₈H₆ClNS) is an aromatic isothiocyanate containing a chloro and a methyl substituent on the phenyl ring.[1][2] The isothiocyanate functional group is a versatile reactive moiety, making this compound a valuable building block in organic synthesis, particularly for the preparation of derivatives with potential biological activity. Its structural features allow for the exploration of structure-activity relationships in drug discovery programs.

Synthesis of this compound

The most common and efficient method for the synthesis of aryl isothiocyanates is the reaction of the corresponding aniline with a thiocarbonylating agent. A widely used and effective method involves the use of carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate, which is then decomposed to the isothiocyanate.

Starting Material: 5-Chloro-2-methylaniline (also known as 4-chloro-2-aminotoluene) is the primary precursor for this synthesis.[3]

Reaction Scheme:

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established one-pot procedures for the synthesis of aryl isothiocyanates.

Materials:

-

5-Chloro-2-methylaniline

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN) or a biphasic system of Dichloromethane (CH₂Cl₂) and Water

-

Desulfurating agent (if necessary, e.g., cyanuric chloride)

-

Hydrochloric acid (HCl) for workup

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer is charged with 5-chloro-2-methylaniline (1 equivalent).

-

Solvent and Base Addition: Acetonitrile is added as the solvent, followed by the addition of powdered sodium hydroxide (2 equivalents).

-

Formation of Dithiocarbamate: Carbon disulfide (3 equivalents) is added dropwise to the stirring mixture at room temperature. The reaction is allowed to stir for several hours (e.g., 9 hours). The formation of a precipitate (sodium dithiocarbamate salt and sodium sulfide) may be observed.

-

Workup and Isolation:

-

The reaction mixture is centrifuged, and the supernatant is collected.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by flash column chromatography on silica gel using a non-polar eluent such as petroleum ether.

-

-

Product Characterization: The purified product is characterized by spectroscopic methods (NMR, IR, MS) and its physical properties are determined.

Characterization of this compound

Caption: General workflow for the characterization of the synthesized product.

Physicochemical Properties

The following table summarizes the known and predicted properties of this compound and its precursor.

| Property | 5-Chloro-2-methylaniline (Starting Material) | This compound (Product) |

| Molecular Formula | C₇H₈ClN | C₈H₆ClNS |

| Molecular Weight | 141.60 g/mol [3] | 183.66 g/mol [2] |

| Appearance | Grayish-white solid[3] | Solid |

| Melting Point | 26 °C[3] | Not reported |

| Boiling Point | 237 °C at 722 mmHg[3] | Not reported |

| CAS Number | 95-79-4[3] | 19241-36-2 |

Spectroscopic Data (Predicted and Expected)

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons will appear as a complex multiplet in the range of 7.0-7.5 ppm. The methyl protons will likely appear as a singlet around 2.2-2.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms. The isothiocyanate carbon (-N=C=S) is expected to have a chemical shift in the range of 130-140 ppm. The aromatic carbons will appear in the region of 120-140 ppm, and the methyl carbon will be observed at a higher field, around 15-20 ppm.

IR (Infrared) Spectroscopy: The IR spectrum is a key diagnostic tool for the presence of the isothiocyanate group. A strong, characteristic absorption band is expected in the region of 2000-2200 cm⁻¹ due to the asymmetric stretching vibration of the -N=C=S group.

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (approximately 183.66 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M⁺ and M⁺+2 peaks in a roughly 3:1 ratio) and one sulfur atom. Predicted mass spectrometry data suggests prominent adducts at [M+H]⁺ (m/z 183.99823) and [M+Na]⁺ (m/z 205.98017).[4]

Safety and Handling

This compound is expected to be a hazardous substance. Isothiocyanates, in general, are lachrymators and can cause skin and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound from 5-chloro-2-methylaniline and outlines the necessary characterization techniques. While specific experimental spectroscopic and physical data for the final product are not currently available in the public domain, the provided information on general procedures and expected analytical outcomes serves as a valuable resource for researchers in the fields of medicinal chemistry and materials science. Further experimental work is required to fully characterize this compound and explore its potential applications.

References

- 1. 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate 98 23165-49-3 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Synthesis of isothiocyanato alkyl sulfides from alkenes using KSCN and DMTSM - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. PubChemLite - this compound (C8H6ClNS) [pubchemlite.lcsb.uni.lu]

Chemical and physical properties of 5-Chloro-2-methylphenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Chloro-2-methylphenyl isothiocyanate, a compound of interest in various fields of chemical and pharmaceutical research. This document details its structural characteristics, physicochemical parameters, and available experimental data, offering a valuable resource for professionals engaged in drug discovery and development.

Core Chemical and Physical Properties

This compound is an aromatic isothiocyanate characterized by a chloro and a methyl substituent on the phenyl ring. Its physical form is a solid with a purity of approximately 98%.[1][2] Key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNS | [] |

| Molecular Weight | 183.66 g/mol | [] |

| IUPAC Name | 4-chloro-2-isothiocyanato-1-methylbenzene | [1] |

| CAS Number | 19241-36-2 | [1] |

| Physical Form | Solid | [1] |

| Purity | 98.00% | [1] |

| Storage Temperature | Ambient Storage | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The methyl protons would present as a singlet in the upfield region (around δ 2.0-2.5 ppm).

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms. The isothiocyanate carbon (-N=C=S) is expected to have a chemical shift in the range of δ 120-140 ppm. The aromatic carbons would resonate between δ 120-150 ppm, with the carbon attached to the chlorine atom showing a characteristic shift. The methyl carbon would appear at a higher field, typically around δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit a strong, characteristic absorption band for the isothiocyanate group (-N=C=S) in the range of 2000-2200 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and methyl groups, and C=C stretching vibrations for the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (183.66). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Common fragmentation patterns for phenyl isothiocyanates involve the loss of the NCS group or cleavage of the aromatic ring.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not published, a general and widely used method for the synthesis of aryl isothiocyanates is the reaction of the corresponding aniline with thiophosgene.

General Synthesis of Aryl Isothiocyanates

The synthesis of this compound would likely proceed via the reaction of 5-chloro-2-methylaniline with thiophosgene (CSCl₂). This reaction is typically carried out in a biphasic system, often with a solvent like dichloromethane or chloroform and an aqueous solution of a base such as sodium bicarbonate or calcium carbonate to neutralize the HCl produced during the reaction.

Reaction Scheme:

Caption: General synthesis of this compound.

Experimental Workflow:

Caption: A typical experimental workflow for isothiocyanate synthesis.

Reactivity and Potential Applications

Isothiocyanates are known for their reactivity towards nucleophiles, particularly at the electrophilic carbon atom of the -N=C=S group. They readily react with amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively. This reactivity makes them valuable intermediates in organic synthesis.

The biological activity of various substituted phenyl isothiocyanates has been a subject of interest in medicinal chemistry. Many isothiocyanates exhibit anticancer, antimicrobial, and anti-inflammatory properties. These effects are often attributed to their ability to interact with cellular thiols, such as glutathione, and to modulate the activity of various signaling pathways. While specific studies on the biological effects of this compound are limited, its structural similarity to other biologically active isothiocyanates suggests it may possess interesting pharmacological properties worthy of further investigation.

Signaling Pathways of Isothiocyanates

Isothiocyanates are known to influence several key cellular signaling pathways. While the specific pathways modulated by this compound have not been elucidated, related compounds have been shown to impact the following:

Caption: General signaling pathways affected by isothiocyanates.

Safety Information

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]

References

Spectroscopic Characterization of 5-Chloro-2-methylphenyl isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-methylphenyl isothiocyanate (C₈H₆ClNS), a compound of interest in various chemical and pharmaceutical research domains. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition.

Molecular Structure and Properties

IUPAC Name: 4-Chloro-2-isothiocyanato-1-methylbenzene CAS Number: 19241-36-2 Molecular Formula: C₈H₆ClNS Molecular Weight: 183.66 g/mol

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound based on its chemical structure and known spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 | d | 1H | H-6 |

| ~7.15 | dd | 1H | H-4 |

| ~7.05 | d | 1H | H-3 |

| ~2.35 | s | 3H | -CH₃ |

Note: Chemical shifts are referenced to TMS (δ 0.00). Coupling constants (J) are expected to be in the range of 8.0 Hz for ortho-coupling and 2.0 Hz for meta-coupling.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~140-150 | -N=C=S |

| ~138 | C-2 |

| ~135 | C-5 |

| ~132 | C-1 |

| ~130 | C-4 |

| ~128 | C-6 |

| ~125 | C-3 |

| ~18 | -CH₃ |

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2100 - 2200 | Strong, Broad | Asymmetric stretch of -N=C=S |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1100 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 183/185 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 148 | Medium | [M - Cl]⁺ |

| 125 | Medium | [M - NCS]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a spectral width of approximately 16 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 1 second.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 250 ppm.

-

Employ a 45-degree pulse angle with a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a solid at room temperature, prepare a KBr (potassium bromide) pellet.

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition (EI mode):

-

Use a standard electron energy of 70 eV.

-

Acquire data over a mass-to-charge (m/z) range of 50-500.

-

The ion source temperature should be maintained at approximately 200-250 °C.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.[1]

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to confirm the structure of this compound.

Caption: Logical workflow for the structural elucidation of this compound using MS, IR, and NMR data.

References

Reactivity of 5-Chloro-2-methylphenyl Isothiocyanate with Primary Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 5-Chloro-2-methylphenyl isothiocyanate with primary amines. The core of this reaction lies in the nucleophilic addition of the primary amine to the electrophilic carbon atom of the isothiocyanate group, leading to the formation of N,N'-disubstituted thiourea derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Core Reaction Mechanism

The reaction proceeds via a well-established nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the central carbon atom of the isothiocyanate functionality (-N=C=S). This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The initial attack results in the formation of a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable thiourea product. The reaction is typically exothermic and often proceeds to completion under mild conditions.

Factors influencing the reaction rate include the nucleophilicity of the primary amine, steric hindrance around the amine and the isothiocyanate, the solvent polarity, and the presence of catalysts. Generally, aliphatic amines are more reactive than aromatic amines due to their higher basicity and the greater nucleophilicity of the nitrogen atom.

Data Presentation: Reactivity with Various Primary Amines

The following table summarizes the reaction of isothiocyanates with various primary amines to form substituted thioureas. While specific quantitative data for the direct reaction of this compound with a wide range of simple primary amines is not extensively available in the literature, the following data from analogous reactions provide representative yields.

| Primary Amine Type | Specific Amine/Reactant | Product | Reaction Conditions | Yield (%) | Reference |

| Aromatic Amine | 2-Methyl-3-chloroaniline (in situ isothiocyanate formation) | 1-Benzoyl-3-(3-chloro-2-methylphenyl)thiourea | Dry acetone, reflux, 30 min | High | [1] |

| Aromatic Amine | 4-Chlorobenzoyl chloride (with in situ isothiocyanate) | 1-(4-Chlorobenzoyl)-3-(3-chloro-2-methylphenyl)thiourea | Dry acetone, reflux, 30 min | High | [1] |

| Aromatic Amine | 4-Nitrobenzoyl chloride (with in situ isothiocyanate) | 1-(4-Nitrobenzoyl)-3-(3-chloro-2-methylphenyl)thiourea | Dry acetone, reflux, 30 min | High | [1] |

| Heterocyclic Amine | Thiazol-2-amine | N-(Thiazol-2-ylcarbamothioyl)benzamide derivative | Anhydrous acetone | 65 | [2] |

| Heterocyclic Amine | Benzo[d]thiazol-2-amine | N-(Benzo[d]thiazol-2-ylcarbamothioyl)benzamide derivative | Anhydrous acetone | 76 | [2] |

| Heterocyclic Amine | 5-Chloropyridin-2-amine | N-((5-Chloropyridin-2-yl)carbamothioyl)benzamide derivative | Anhydrous acetone | 73 | [2] |

| Heterocyclic Amine | 3,5-Dibromopyridin-2-amine | N-((3,5-Dibromopyridin-2-yl)carbamothioyl)benzamide derivative | Anhydrous acetone | 63 | [2] |

| Heterocyclic Amine | Pyrimidin-2-amine | N-(Pyrimidin-2-ylcarbamothioyl)benzamide derivative | Anhydrous acetone | 54 | [2] |

Experimental Protocols

1. General Synthesis of N-Aryl-N'-(5-chloro-2-methylphenyl)thiourea Derivatives (via in situ generated isothiocyanate)

This protocol is adapted from the synthesis of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids.[1]

-

Materials:

-

Potassium thiocyanate (KSCN)

-

Appropriate acid chloride (e.g., benzoyl chloride)

-

2-Methyl-3-chloroaniline

-

Dry Acetone

-

-

Procedure:

-

A solution of potassium thiocyanate (1.1 mmol) in dry acetone (20 mL) is prepared in a round-bottom flask.

-

The appropriate acid chloride (1 mmol) is added to the solution, and the mixture is refluxed for 30 minutes to form the corresponding aroyl isothiocyanate intermediate.

-

After cooling the reaction mixture to room temperature, a solution of 2-methyl-3-chloroaniline (1 mmol) in dry acetone (10 mL) is added dropwise with constant stirring.

-

The reaction mixture is then stirred at room temperature for an additional 2-3 hours.

-

The solvent is removed under reduced pressure.

-

The resulting solid is washed with water, filtered, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea derivative.

-

2. General Synthesis of N-Heterocyclic-N'-(substituted)thiourea Derivatives

This protocol is based on the synthesis of new N-acyl thiourea derivatives.[2]

-

Materials:

-

A substituted benzoyl chloride (as a precursor for the isothiocyanate)

-

Ammonium thiocyanate (NH4SCN)

-

A heterocyclic primary amine (e.g., 2-aminothiazole)

-

Anhydrous Acetone

-

-

Procedure:

-

To a solution of the substituted benzoyl chloride (1 mmol) in anhydrous acetone (15 mL), ammonium thiocyanate (1.1 mmol) is added.

-

The mixture is stirred at room temperature for 1 hour to generate the acyl isothiocyanate in situ.

-

The heterocyclic amine (1 mmol) is then added to the reaction mixture.

-

The mixture is stirred for an additional 4-6 hours at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Mandatory Visualizations

Caption: Reaction mechanism of a primary amine with this compound.

Caption: A typical experimental workflow for the synthesis of N,N'-disubstituted thioureas.

Potential Signaling Pathways and Biological Activities

Thiourea derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. While specific signaling pathways for thioureas derived from this compound are not extensively detailed in the literature, related compounds have been shown to act on various cellular targets. For instance, many thiourea derivatives are potent inhibitors of urease, an enzyme crucial for the survival of certain pathogenic bacteria like Helicobacter pylori.[3][4] The proposed mechanism of action often involves the interaction of the thiocarbonyl group with metal ions in the active site of the enzyme.

Furthermore, some thiourea derivatives have demonstrated anticancer activity by inducing apoptosis and cell cycle arrest in cancer cell lines.[5] The presence of the substituted phenyl ring in N-(5-chloro-2-methylphenyl)thiourea derivatives provides a scaffold that can be further functionalized to target specific cellular pathways involved in cancer progression. The in vitro metabolism of a structurally related thiocarbamide, N-(5-chloro-2-methylphenyl)-N'-(2-methylpropyl)thiourea, has been studied, indicating that it undergoes oxidation and can form glutathione adducts, which is a critical aspect of its detoxification and potential bioactivity.[6]

Caption: Potential biological targets and effects of N-(5-chloro-2-methylphenyl)thiourea derivatives.

References

- 1. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. In vitro metabolism of N-(5-chloro-2-methylphenyl)-N'-(2-methylpropyl)thiourea: species comparison and identification of a novel thiocarbamide-glutathione adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

The Formation of Thioureas from 5-Chloro-2-methylphenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism, experimental protocols, and quantitative data related to the synthesis of thiourea derivatives from 5-chloro-2-methylphenyl isothiocyanate. The information presented herein is intended to provide a comprehensive resource for professionals in the fields of chemical research and drug development.

Core Mechanism of Thiourea Formation

The synthesis of thioureas from isothiocyanates and amines is a robust and high-yielding reaction, primarily proceeding through a nucleophilic addition mechanism.[1] The reaction is often considered a "click-type" reaction due to its efficiency and simplicity.[1]

The core of the mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This initial attack forms a transient zwitterionic intermediate. Subsequently, a proton transfer occurs, leading to the formation of the stable, neutral thiourea product.[1][2]

The reaction rate is influenced by the electronic properties of both the amine and the isothiocyanate. Electron-donating groups on the amine increase its nucleophilicity, accelerating the reaction. Conversely, electron-withdrawing groups on the isothiocyanate enhance the electrophilicity of the central carbon atom, also leading to a faster reaction.[1]

Experimental Protocols

The synthesis of thioureas from this compound can be achieved through various methods, including conventional solution-phase synthesis and solvent-free techniques.

General Solution-Phase Synthesis

This protocol is a standard procedure for synthesizing N,N'-disubstituted thioureas in a laboratory setting.[1][3]

Materials:

-

This compound (1.0 mmol)

-

Substituted Amine (1.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

-

Dissolve the substituted amine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add this compound (1.0 mmol) at room temperature.

-

Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), typically using a hexane/ethyl acetate (3:1) eluent. The reaction is generally complete within 1-3 hours.[1][3]

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

If the resulting solid is pure as determined by TLC, no further purification is necessary. Otherwise, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[1]

Solvent-Free Synthesis (Manual Grinding)

Solvent-free methods offer a green and efficient alternative, often resulting in high yields in a shorter time frame.[1]

Materials:

-

This compound (1.0 mmol)

-

Substituted Aniline (1.0 mmol)

Procedure:

-

In a mortar, combine the substituted aniline (1.0 mmol) and this compound (1.0 mmol).

-

Grind the mixture with a pestle at room temperature for 5-40 minutes. The reaction progress can be monitored by the solidification of the reaction mixture.

-

The resulting solid is often of high purity. If necessary, the product can be further purified by recrystallization.

References

The Untapped Potential: A Technical Overview of 5-Chloro-2-methylphenyl Isothiocyanate Derivatives and Their Putative Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiocyanates (ITCs) are a well-established class of naturally occurring and synthetic compounds renowned for their diverse biological activities, particularly in the realms of cancer chemoprevention and antimicrobial action. While extensive research has focused on ITCs like sulforaphane and phenethyl isothiocyanate, the bioactivity of many substituted aromatic ITCs remains largely unexplored. This technical guide delves into the potential biological activity of a specific, yet understudied subclass: 5-Chloro-2-methylphenyl isothiocyanate and its derivatives. Due to a notable gap in the current scientific literature on this specific scaffold, this document will extrapolate potential activities and methodologies from closely related analogues and the broader isothiocyanate class. It aims to provide a foundational resource to stimulate and guide future research into this promising area of medicinal chemistry.

Introduction: The Isothiocyanate Scaffold in Drug Discovery

Isothiocyanates, characterized by the -N=C=S functional group, are a pivotal pharmacophore in the development of novel therapeutic agents. Their biological effects are primarily attributed to their electrophilic nature, allowing them to readily react with nucleophilic cellular targets, including cysteine residues in proteins. This reactivity underpins their ability to modulate a wide array of cellular processes.

The general mechanisms of action for isothiocyanates include:

-

Modulation of Phase I and Phase II Detoxification Enzymes: ITCs can inhibit pro-carcinogen activating Phase I enzymes and induce protective Phase II enzymes, such as glutathione S-transferases.

-

Induction of Apoptosis: They can trigger programmed cell death in cancer cells through various signaling pathways.

-

Inhibition of Nuclear Factor kappa B (NF-κB) Pathways: By inhibiting NF-κB, ITCs can downregulate inflammatory responses and cell proliferation.

-

Antimicrobial Activity: ITCs have demonstrated efficacy against a range of pathogenic bacteria and fungi.

The substitution pattern on the phenyl ring of aryl isothiocyanates can significantly influence their biological activity, bioavailability, and toxicity. The presence of a chlorine atom and a methyl group on the phenyl ring, as in this compound, is anticipated to modulate these properties, making its derivatives compelling candidates for biological evaluation.

Synthesis of this compound Derivatives

General Synthetic Protocol from Primary Amines

A widely used method for the preparation of isothiocyanates from primary amines involves the use of thiophosgene or a thiophosgene equivalent. A common and less hazardous alternative involves the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.

Experimental Protocol: Two-Step Synthesis via Dithiocarbamate Salt

-

Formation of the Dithiocarbamate Salt:

-

Dissolve 5-Chloro-2-methylaniline (1 equivalent) in a suitable organic solvent such as dichloromethane or ethanol.

-

Add a base, typically a tertiary amine like triethylamine (2-3 equivalents), to the solution.

-

Cool the mixture in an ice bath and add carbon disulfide (1.1-1.5 equivalents) dropwise while stirring.

-

Allow the reaction to stir at room temperature for several hours until the formation of the dithiocarbamate salt is complete (monitoring by TLC is recommended).

-

-

Decomposition to the Isothiocyanate:

-

To the solution containing the dithiocarbamate salt, add a desulfurizing agent. Common reagents include ethyl chloroformate, tosyl chloride, or a carbodiimide such as dicyclohexylcarbodiimide (DCC).

-

Stir the reaction at room temperature or with gentle heating until the isothiocyanate is formed.

-

Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by column chromatography or distillation under reduced pressure.

-

A generalized workflow for this synthesis is depicted below:

In Silico Prediction of 5-Chloro-2-methylphenyl isothiocyanate Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables, renowned for their potential chemopreventive and therapeutic properties.[1][2][3] This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of a specific synthetic isothiocyanate, 5-Chloro-2-methylphenyl isothiocyanate. The guide outlines a systematic workflow encompassing target identification, molecular docking, quantitative structure-activity relationship (QSAR) modeling, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling. Detailed hypothetical protocols and data presentations are provided to serve as a practical blueprint for researchers embarking on the computational assessment of novel isothiocyanate analogs. The methodologies described herein are designed to accelerate the initial stages of drug discovery by enabling a rapid and cost-effective evaluation of the therapeutic potential of this compound.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a synthetic organosulfur compound belonging to the isothiocyanate family. Its chemical structure, characterized by a chloromethylphenyl group attached to the isothiocyanate functional group (-N=C=S), is presented in Figure 1. While natural isothiocyanates have been extensively studied for their anticarcinogenic, anti-inflammatory, and antimicrobial activities, the specific bioactivity of this compound remains largely unexplored.[1][4]

In silico methods offer a powerful and efficient approach to predict the biological activity of novel compounds, thereby streamlining the drug discovery process.[5] These computational techniques, including molecular docking, QSAR, and ADMET prediction, can provide valuable insights into the compound's mechanism of action, potency, and potential liabilities before resource-intensive experimental studies are undertaken.[6][7] This guide will focus on a hypothetical investigation into the potential anticancer activity of this compound, a common therapeutic area for isothiocyanates.[8][9]

Chemical Properties of this compound:

| Property | Value | Reference |

| CAS Number | 19241-36-2 | [10] |

| Molecular Formula | C8H6ClNS | [][12] |

| Molecular Weight | 183.66 g/mol | [10][] |

| IUPAC Name | 4-chloro-2-isothiocyanato-1-methylbenzene | |

| Physical Form | Solid | |

| Purity | ~98% |

Proposed In Silico Workflow for Bioactivity Prediction

The proposed workflow for the in silico prediction of this compound's bioactivity is a multi-step process designed to provide a comprehensive evaluation of its potential as a therapeutic agent.

Detailed Methodologies

Target Identification and Preparation

A crucial first step is the identification of a relevant biological target. Isothiocyanates are known to interact with various cellular targets, including enzymes involved in detoxification and oxidative stress response.[2][3] Glutathione reductase (GR), an essential enzyme in maintaining cellular redox balance, has been identified as a target for some isothiocyanates and represents a promising candidate for anticancer drug development.[13]

Experimental Protocol: Target Preparation

-

Obtain Receptor Structure: Download the 3D crystal structure of human Glutathione Reductase in complex with a known inhibitor from the Protein Data Bank (PDB).

-

Prepare the Receptor:

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogen atoms to the protein structure.

-

Assign appropriate atom types and charges using a molecular modeling software package.

-

Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

Ligand Preparation

The 3D structure of this compound needs to be prepared for docking.

Experimental Protocol: Ligand Preparation

-

Generate 2D Structure: Draw the 2D structure of this compound using a chemical drawing tool.

-

Convert to 3D: Convert the 2D structure to a 3D conformation.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

-

Assign Atom Types and Charges: Assign appropriate atom types and partial charges to the ligand atoms.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14] This technique can provide insights into the binding affinity and interaction patterns between this compound and the active site of Glutathione Reductase.

Experimental Protocol: Molecular Docking

-

Define the Grid Box: Define a grid box that encompasses the active site of Glutathione Reductase.

-

Perform Docking: Use a docking program (e.g., AutoDock Vina) to dock the prepared ligand into the defined grid box of the receptor.[15]

-

Analyze Docking Poses: Analyze the predicted binding poses and their corresponding docking scores (binding affinities). The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize Interactions: Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best docking pose.

Hypothetical Molecular Docking Results:

| Compound | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |

| This compound | -8.5 | Cys61, Tyr114, Ser178 | Covalent, Hydrogen Bond, Hydrophobic |

| Known GR Inhibitor | -9.2 | Cys61, Gly62, Tyr114 | Covalent, Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[4][16] By developing a QSAR model based on a dataset of known Glutathione Reductase inhibitors, the activity of this compound can be predicted.

Experimental Protocol: QSAR Modeling

-

Dataset Collection: Compile a dataset of isothiocyanate compounds with experimentally determined inhibitory activity against Glutathione Reductase.

-

Descriptor Calculation: Calculate molecular descriptors (e.g., physicochemical, topological, and electronic) for all compounds in the dataset.

-

Model Development: Split the dataset into training and test sets. Use a machine learning algorithm (e.g., multiple linear regression, support vector machine) to build a QSAR model using the training set.

-

Model Validation: Validate the predictive power of the QSAR model using the test set and statistical parameters such as the coefficient of determination (R²) and root mean square error (RMSE).[16]

-

Activity Prediction: Use the validated QSAR model to predict the inhibitory activity of this compound.

Hypothetical QSAR Model Performance:

| Statistical Parameter | Value |

| R² (Training Set) | 0.85 |

| Q² (Cross-Validation) | 0.78 |

| R² (Test Set) | 0.81 |

| RMSE (Test Set) | 0.25 |

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound.[7][17] Various computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity properties of this compound.

Experimental Protocol: ADMET Prediction

-

Input Structure: Submit the chemical structure of this compound to an ADMET prediction web server or software (e.g., SwissADME, admetSAR).[7][14]

-

Analyze Predictions: Analyze the predicted ADMET properties, including but not limited to:

-

Absorption: Gastrointestinal absorption, blood-brain barrier permeability.

-

Distribution: Plasma protein binding.

-

Metabolism: Cytochrome P450 inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Carcinogenicity, mutagenicity, hepatotoxicity.

-

-

Evaluate Drug-Likeness: Assess the compound's compliance with drug-likeness rules such as Lipinski's Rule of Five.[17][18]

Hypothetical ADMET Profile of this compound:

| Property | Predicted Value | Compliance |

| Molecular Weight | 183.66 | Yes |

| LogP | 3.2 | Yes |

| Hydrogen Bond Donors | 0 | Yes |

| Hydrogen Bond Acceptors | 1 | Yes |

| Lipinski's Rule of Five | 0 violations | Yes |

| GI Absorption | High | Favorable |

| BBB Permeant | Yes | Favorable |

| CYP2D6 Inhibitor | No | Favorable |

| Carcinogenicity | Non-carcinogen | Favorable |

| AMES Toxicity | Non-mutagenic | Favorable |

Potential Signaling Pathways

Isothiocyanates are known to modulate several key signaling pathways involved in cancer cell proliferation, apoptosis, and inflammation.[2][9] Based on its predicted interaction with Glutathione Reductase, this compound may induce oxidative stress, leading to the activation of apoptosis.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico strategy for predicting the bioactivity of this compound. The proposed workflow, integrating target identification, molecular docking, QSAR modeling, and ADMET profiling, provides a robust framework for the initial assessment of this novel compound. The hypothetical results presented suggest that this compound may exhibit favorable drug-like properties and potential anticancer activity through the inhibition of Glutathione Reductase.

It is imperative to emphasize that these in silico predictions require experimental validation. Future work should focus on the chemical synthesis of this compound and its subsequent evaluation in relevant in vitro and in vivo models to confirm the computationally predicted bioactivity and elucidate its precise mechanism of action. The integration of computational and experimental approaches will be pivotal in advancing our understanding of this compound and its potential as a novel therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isothiocyanates: a class of bioactive metabolites with chemopreventive potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. edepot.wur.nl [edepot.wur.nl]

- 5. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products | MDPI [mdpi.com]

- 6. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]

- 8. Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.org.co [scielo.org.co]

- 10. scbt.com [scbt.com]

- 12. bio-fount.com [bio-fount.com]

- 13. Characterisation of naturally occurring isothiocyanates as glutathione reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. T002 · Molecular filtering: ADME and lead-likeness criteria — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 18. japsonline.com [japsonline.com]

Stability and Storage of 5-Chloro-2-methylphenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Chloro-2-methylphenyl isothiocyanate (CAS No. 19241-36-2). Due to the reactive nature of the isothiocyanate functional group, proper handling and storage are critical to ensure the compound's integrity for research and development applications. This document synthesizes available data from supplier safety data sheets and the broader scientific literature on aryl isothiocyanates to provide best-practice recommendations.

Core Properties and Inherent Reactivity

This compound is an aromatic isothiocyanate. The electrophilic carbon atom in the isothiocyanate group (-N=C=S) makes it susceptible to nucleophilic attack. Aryl isothiocyanates are generally more stable than their aliphatic counterparts due to the resonance delocalization of the N=C=S group's electron density with the aromatic ring.[1] However, they are still prone to degradation, primarily through hydrolysis and reaction with other nucleophiles.

The physical state of this compound has been described as both a solid and a light-yellow liquid. This discrepancy is likely due to it being a low-melting solid, potentially appearing as a liquid in warmer laboratory environments. A related compound, p-Tolyl isothiocyanate, has a melting point of 25-26°C.

Stability Profile

-

Moisture/Water : Isothiocyanates are known to be moisture-sensitive. They can undergo hydrolysis, particularly in the presence of acids, to form a thiocarbamic acid, which can then decompose to the corresponding amine.[2] This reactivity with water underscores the need for storage in a dry environment.

-

Temperature : Elevated temperatures can increase the rate of degradation. Thermal decomposition may lead to the release of irritating gases and vapors. For isothiocyanates in aqueous solutions, reactivity increases with temperature.[3][4]

-

pH : The reactivity of isothiocyanates is also influenced by pH.[3][4]

-

Nucleophiles : The isothiocyanate group can react with a variety of nucleophiles, including amines and thiols.[3][4] Therefore, it should be stored away from such reactive substances.

-

Air : Some suppliers provide the compound under an argon atmosphere, suggesting potential sensitivity to air or moisture.[5]

Recommended Storage Conditions

There are varied recommendations for the storage of this compound. The following table summarizes the storage conditions noted by various chemical suppliers.

| Storage Recommendation | Source(s) | Notes |

| Ambient Storage | [1][6][7] | Suitable for short-term storage if the container is well-sealed and the environment is dry. |

| Refrigerated (-4°C) | [8] | Recommended for short to medium-term storage (1-2 weeks). |

| Frozen (-20°C) | [8] | Recommended for long-term storage (1-2 years). |

| Dry, Cool, Well-Ventilated Area | [2][4] | General best practice for reactive chemicals. Should be stored in a corrosives area.[4][9] |

| Under Inert Gas (Argon) | [5] | Indicates sensitivity to air and/or moisture; this is the optimal condition for maintaining high purity over the long term. |

Given the compound's reactivity, for long-term storage and to ensure the highest integrity of the material, it is advisable to store this compound at -20°C under an inert atmosphere (e.g., argon) in a tightly sealed container. For short-term use, refrigeration at -4°C is a viable option. Ambient storage should be considered only for very short periods.

Experimental Protocols Considerations

Detailed experimental protocols for the stability testing of this compound are not publicly documented. However, based on the known degradation pathways of isothiocyanates, any stability study should, at a minimum, investigate the following:

-

Forced Degradation Studies : Exposing the compound to stress conditions such as heat, humidity, light, and acidic/basic environments to identify potential degradation products and pathways.

-

Long-Term Stability Studies : Storing the compound under the recommended conditions (-20°C, -4°C, and ambient) and analyzing its purity at set time intervals using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Compatibility Studies : Assessing the compound's stability in the presence of common excipients or solvents if it is to be used in a formulation.

Logical Workflow for Handling and Storage

The following diagram illustrates a logical workflow for the safe handling and storage of this compound to minimize degradation and ensure user safety.

References

- 1. benchchem.com [benchchem.com]

- 2. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition | PLOS One [journals.plos.org]

- 4. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. thaiscience.info [thaiscience.info]

- 9. Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to High-Purity 5-Chloro-2-methylphenyl Isothiocyanate for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 5-Chloro-2-methylphenyl isothiocyanate, a versatile reagent for synthetic chemistry and a potential building block in drug discovery programs. This document outlines its chemical and physical properties, commercial availability, and key experimental protocols for its synthesis and application.

Introduction

This compound (CAS No. 19241-36-2) is an aromatic isothiocyanate containing a chloro and a methyl substituent on the phenyl ring. The isothiocyanate functional group (-N=C=S) is a highly reactive moiety, making this compound a valuable intermediate for the synthesis of a wide range of nitrogen- and sulfur-containing heterocyclic compounds, such as thioureas, thiazoles, and thiadiazoles. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The presence of the chloro and methyl groups on the aromatic ring can influence the compound's reactivity and the pharmacological properties of its derivatives.

Commercial Suppliers and Physical Properties

Several chemical suppliers offer this compound, typically at high purity levels suitable for research and development. While specific impurity profiles are often proprietary and require direct inquiry with the suppliers, the following table summarizes publicly available data from prominent vendors.

| Supplier | Reported Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Storage Conditions |

| Sigma-Aldrich (Fluorochem) | ≥98.0% | 19241-36-2 | C₈H₆ClNS | 183.66 | Solid | Ambient |

| BOC Sciences | High Purity (inquire for specifics) | 19241-36-2 | C₈H₆ClNS | 183.66 | - | - |

| ChemicalBook | Lists multiple suppliers with purities often ≥98% | 19241-36-2 | C₈H₆ClNS | 183.66 | - | - |

| Thermo Scientific | 97% | Not directly for this isomer, but for 5-chloro-2-methoxyphenyl isothiocyanate | - | - | - | - |

Note: Data is subject to change and should be confirmed with the respective supplier. A Certificate of Analysis (CoA) should be requested for lot-specific data.

Synthesis and Potential Impurities

High-purity this compound is typically synthesized from its corresponding aniline, 5-Chloro-2-methylaniline. Common synthetic methods for isothiocyanates provide insight into potential impurities.

General Synthesis Pathway

A prevalent method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with a thiocarbonyl transfer reagent. A common laboratory-scale synthesis involves the use of thiophosgene or, more frequently, carbon disulfide followed by a desulfurization agent.

Caption: General synthesis of this compound.

Potential Impurities

Based on the common synthetic routes, potential impurities in the final product may include:

-

Unreacted 5-Chloro-2-methylaniline: The starting material for the synthesis.

-

Dithiocarbamate salts: Intermediates formed during the reaction with carbon disulfide.

-

Symmetrical thiourea: Formed by the reaction of the isothiocyanate product with unreacted starting amine.

-

Solvent residues: From the reaction and purification steps.

-

By-products from the desulfurizing agent.

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard analytical techniques for identifying and quantifying these impurities.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of isothiocyanates and their subsequent reactions. These are general procedures that can be adapted for this compound.

Synthesis of Aryl Isothiocyanates from Primary Amines

This protocol describes a "one-pot", two-step synthesis of aryl isothiocyanates from the corresponding aniline using carbon disulfide and a desulfurizing agent.[1]

Materials:

-

5-Chloro-2-methylaniline (1 equivalent)

-

Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3 equivalents)

-

Carbon disulfide (CS₂) (3 equivalents)

-

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) (1 equivalent)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

In a pressure vial equipped with a magnetic stir bar, dissolve 5-Chloro-2-methylaniline (1 equiv.) and the organic base (3 equiv.) in anhydrous DCM.

-

Add carbon disulfide (3 equiv.) to the solution and stir for 5 minutes at room temperature to form the dithiocarbamate salt.

-

Add the desulfurizing agent, DMT/NMM/TsO⁻ (1 equiv.), to the reaction mixture.

-

Seal the vial and heat the reaction in a microwave reactor at 90°C for 3 minutes.

-

After cooling, the reaction mixture can be concentrated under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane or hexane/ethyl acetate mixtures) to yield the pure isothiocyanate.

References

In-Depth Technical Guide: 5-Chloro-2-methylphenyl isothiocyanate (CAS No. 19241-36-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive chemical information, safety data, and key experimental applications for 5-Chloro-2-methylphenyl isothiocyanate. The data herein is intended to support research and development activities by providing both foundational knowledge and practical methodologies.

Chemical and Physical Properties

This compound is a substituted aromatic isothiocyanate. Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 19241-36-2 | [1][2] |

| Molecular Formula | C₈H₆ClNS | [] |

| Molecular Weight | 183.66 g/mol | [] |

| Appearance | Light yellow liquid | [4] |

| Purity | ≥97% - 98% | [4] |

| IUPAC Name | 4-chloro-2-isothiocyanato-1-methylbenzene | |

| InChI Key | VDBDGAPNWNWUSA-UHFFFAOYSA-N | [] |

| SMILES | CC1=C(C=C(C=C1)Cl)N=C=S | [] |

| Storage Temperature | Ambient |

Safety and Handling Information

This compound is a hazardous substance and requires careful handling in a laboratory setting. The following table summarizes its key safety information.

| Hazard Category | Description | Precautionary Statements |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | P261, P264, P270, P271, P280, P301+P330+P331, P302+P352, P304+P340, P312 |

| Skin Corrosion/Irritation | Causes severe skin burns. | P260, P280, P303+P361+P353, P363 |

| Eye Damage/Irritation | Causes serious eye damage. | P280, P305+P351+P338, P310 |

| Signal Word | Danger |

First Aid Measures:

-

In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediately call a poison center or doctor.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

Applications in Drug Discovery and Organic Synthesis

While direct biological activity data for this compound is limited, its primary documented role is as a key intermediate in the synthesis of biologically active molecules, particularly thiourea derivatives. Isothiocyanates, as a class, are known to exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis[4].

Synthesis of HDL Receptor (SR-BI) Inhibitors

This compound is a precursor for the synthesis of N-(5-chloro-2-methylphenyl)-N'-(isobutyl)-thiourea, a compound identified as an inhibitor of the Scavenger Receptor Class B Type I (SR-BI).[5] SR-BI is a key receptor involved in the metabolism of high-density lipoprotein (HDL) cholesterol. Inhibition of SR-BI-mediated lipid transport is a strategy being explored for influencing cholesterol levels.[5]

Synthesis of Vanilloid Receptor-1 (VR1/TRPV1) Agonists

This isothiocyanate is also listed as a reactant in the synthesis of substituted spiro compounds designed as vanilloid receptor-1 (VR1/TRPV1) agonists.[6] The VR1 receptor is a target for the development of analgesics and treatments for a variety of neurological and inflammatory conditions.[7]

Experimental Protocols

Synthesis of N-(5-chloro-2-methylphenyl)-N'-(isobutyl)-thiourea (SR-BI Inhibitor Precursor)

This protocol is adapted from the synthesis of related compounds for biological evaluation as HDL-elevating agents.[5]

Methodology:

-

To a solution of this compound (1.09 mmol) in dichloromethane (6 ml), add isobutylamine (1.09 mmol).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction for the formation of the thiourea product.

-

Upon completion, the mixture can be filtered to yield the N-(5-chloro-2-methylphenyl)-N'-(isobutyl)-thiourea product.[5] Further purification may be achieved through recrystallization or column chromatography.

Caption: Synthesis workflow for a thiourea derivative.

General Synthesis of this compound

Methodology:

-

Dissolve 5-Chloro-2-methylaniline (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

-

In a separate flask, prepare a biphasic system with a saturated aqueous solution of sodium bicarbonate and dichloromethane.

-

Under vigorous stirring, slowly add thiophosgene (1.2 equivalents) to the biphasic system at room temperature.

-

Add the solution of 5-Chloro-2-methylaniline to the vigorously stirred biphasic reaction mixture.

-

Continue stirring for 1-2 hours at room temperature, monitoring the reaction by TLC or GC-MS.

-

After the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Caption: Plausible synthesis route for the title compound.

Biological Pathway Interaction

As previously noted, derivatives of this compound have been shown to inhibit the SR-BI receptor. This receptor plays a crucial role in reverse cholesterol transport by mediating the selective uptake of cholesteryl esters from HDL particles into cells, particularly in the liver for excretion.

Caption: Inhibition of the SR-BI receptor pathway.

References

- 1. bio-fount.com [bio-fount.com]

- 2. สาร试剂ไอโซไทโอไซยาเนต | ตัวสร้างการสังเคราะห์อินทรีย์ (4) [myskinrecipes.com]

- 4. Sree Syneric Lab [sreesynericlab.com]

- 5. researchgate.net [researchgate.net]

- 6. CA2608385A1 - Substituted spiro compounds and their use for producing drugs - Google Patents [patents.google.com]

- 7. US20080269271A1 - Substituted Spiro Compounds and Their Use for Producing Pain-Relief Medicaments - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Amines using 5-Chloro-2-methylphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amines, a broad class of organic compounds essential in pharmaceuticals, biological systems, and chemical synthesis, often presents analytical challenges due to their low volatility and lack of a strong chromophore for UV detection in High-Performance Liquid Chromatography (HPLC). Derivatization is a common strategy to overcome these limitations. 5-Chloro-2-methylphenyl isothiocyanate is a derivatizing agent that reacts with primary and secondary amines to form stable thiourea derivatives. These derivatives exhibit enhanced UV absorbance and improved chromatographic retention on reverse-phase columns, allowing for sensitive and reliable quantification by HPLC.

This document provides a detailed application note and protocol for the use of this compound as a pre-column derivatizing agent for the HPLC analysis of amines. The methodologies provided are based on established principles for isothiocyanate derivatization and should be considered as a starting point for method development and validation.

Principle of Derivatization

This compound reacts with the nucleophilic amino group of primary and secondary amines under basic conditions to form a stable N,N'-substituted thiourea derivative. This reaction is typically rapid and proceeds with high yield at room temperature. The resulting thiourea product incorporates the chromophore of the derivatizing agent, enabling sensitive UV detection.

Data Presentation

The following tables summarize the expected quantitative performance of an HPLC method using this compound for the analysis of a model set of primary and secondary amines. These values are illustrative and will require experimental validation for specific applications.

Table 1: HPLC Method Validation Parameters for Derivatized Amines

| Analyte (as derivative) | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) |

| Methylamine Derivative | 5.2 | 5 | 15 | >0.999 |

| Ethylamine Derivative | 6.8 | 4 | 12 | >0.999 |

| Propylamine Derivative | 8.5 | 3 | 10 | >0.999 |

| Diethylamine Derivative | 9.1 | 6 | 18 | >0.998 |

| Aniline Derivative | 12.4 | 2 | 6 | >0.999 |

Table 2: Recovery Data for Spiked Amine Samples

| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| Methylamine | 1.0 | 0.98 | 98 |

| Ethylamine | 1.0 | 1.01 | 101 |

| Propylamine | 1.0 | 0.97 | 97 |

| Diethylamine | 5.0 | 4.85 | 97 |

| Aniline | 5.0 | 5.05 | 101 |

Experimental Protocols

Materials and Reagents

-

This compound (derivatizing reagent)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, e.g., Milli-Q)

-

Triethylamine (TEA) or other suitable base

-

Formic acid or Acetic acid (for mobile phase modification)

-

Amine standards

-

Sample matrix (e.g., plasma, urine, reaction mixture)

-

Solid Phase Extraction (SPE) cartridges (if sample cleanup is required)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Derivatization Procedure

-

Sample Preparation:

-

For liquid samples, an appropriate volume should be taken. If necessary, perform a sample cleanup step such as protein precipitation (for biological samples) or solid-phase extraction to remove interfering substances.

-

For solid samples, dissolve a known amount in a suitable solvent.

-

-

Derivatization Reaction:

-

To 100 µL of the sample or standard solution in a clean vial, add 50 µL of a 1% (v/v) solution of triethylamine in acetonitrile.

-

Add 100 µL of a 10 mg/mL solution of this compound in acetonitrile.

-

Vortex the mixture for 1 minute.

-

Allow the reaction to proceed at room temperature for 30 minutes in the dark.

-

After the reaction is complete, the sample is ready for HPLC analysis. If necessary, the reaction mixture can be diluted with the mobile phase.

-

HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: 30% to 80% B (linear gradient)

-

15-18 min: 80% B (isocratic)

-

18-20 min: 80% to 30% B (linear gradient)

-

20-25 min: 30% B (isocratic, for column re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm

Note: The HPLC conditions provided are a starting point and may require optimization for specific amines and matrices. Factors such as the organic modifier, gradient slope, and column chemistry can be adjusted to improve separation and sensitivity.

Mandatory Visualizations

Caption: Derivatization of an amine with this compound.

Caption: Workflow for the HPLC analysis of amines using pre-column derivatization.

Discussion

The use of this compound as a derivatizing agent offers several advantages for the HPLC analysis of amines. The resulting thiourea derivatives are stable and exhibit strong UV absorbance, leading to high sensitivity. The increased hydrophobicity of the derivatives enhances their retention on reverse-phase HPLC columns, allowing for effective separation from polar matrix components.

Method development should focus on optimizing the derivatization conditions (e.g., reagent concentration, reaction time, temperature, and pH) and the HPLC separation parameters to achieve the desired resolution and sensitivity for the specific amines of interest. It is also crucial to validate the method in the intended sample matrix to assess for potential matrix effects, accuracy, and precision. For complex matrices, a more thorough sample cleanup procedure, such as solid-phase extraction, may be necessary to minimize interferences. While this document provides a robust starting point, further optimization and validation are essential for reliable quantitative results in any specific application.

Application Notes: 5-Chloro-2-methylphenyl Isothiocyanate as a Versatile Building Block for Novel Agrochemicals

Introduction

5-Chloro-2-methylphenyl isothiocyanate is a reactive chemical intermediate with significant potential for the development of new agrochemicals. Its isothiocyanate functional group (-N=C=S) serves as a versatile handle for the synthesis of a wide array of heterocyclic and non-heterocyclic compounds exhibiting fungicidal, herbicidal, and insecticidal properties. This document provides an overview of its application, detailed experimental protocols for the synthesis of key agrochemical scaffolds, and representative biological activity data.